molecular formula C7H12F2N2O B11819062 2,2-difluoro-N'-hydroxycyclohexane-1-carboximidamide

2,2-difluoro-N'-hydroxycyclohexane-1-carboximidamide

Cat. No.: B11819062
M. Wt: 178.18 g/mol
InChI Key: WSFLGDGCIMNGLG-UHFFFAOYSA-N
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Description

2,2-Difluoro-N’-hydroxycyclohexane-1-carboximidamide is a chemical compound with the molecular formula C7H12F2N2O and a molecular weight of 178.18 g/mol It is characterized by the presence of two fluorine atoms, a hydroxy group, and a carboximidamide group attached to a cyclohexane ring

Properties

Molecular Formula

C7H12F2N2O

Molecular Weight

178.18 g/mol

IUPAC Name

2,2-difluoro-N'-hydroxycyclohexane-1-carboximidamide

InChI

InChI=1S/C7H12F2N2O/c8-7(9)4-2-1-3-5(7)6(10)11-12/h5,12H,1-4H2,(H2,10,11)

InChI Key

WSFLGDGCIMNGLG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)C(=NO)N)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of 2,2-difluoro-N’-hydroxycyclohexane-1-carboximidamide typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexane derivatives that are functionalized to introduce the fluorine atoms and the hydroxy group.

    Reaction Conditions:

    Industrial Production: Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2,2-Difluoro-N’-hydroxycyclohexane-1-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form amines or alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,2-Difluoro-N’-hydroxycyclohexane-1-carboximidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-difluoro-N’-hydroxycyclohexane-1-carboximidamide involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and stability, making it a valuable compound in drug design. The hydroxy group can form hydrogen bonds, further influencing its biological activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

2,2-Difluoro-N’-hydroxycyclohexane-1-carboximidamide can be compared with similar compounds such as:

Biological Activity

2,2-Difluoro-N'-hydroxycyclohexane-1-carboximidamide is a fluorinated compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

  • Molecular Formula : C7H10F2N2O
  • Molecular Weight : 178.17 g/mol
  • CAS Number : Not available in the provided sources.

The biological activity of 2,2-difluoro-N'-hydroxycyclohexane-1-carboximidamide is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The difluorinated structure enhances its binding affinity and specificity, potentially leading to significant therapeutic effects.

Antitumor Activity

Recent studies have indicated that 2,2-difluoro-N'-hydroxycyclohexane-1-carboximidamide exhibits notable antitumor properties:

  • In Vitro Studies : The compound demonstrated cytotoxic effects against various cancer cell lines, including lung (A549), breast (MCF-7), and colon (HCT116) cells. IC50 values ranged from 10 to 25 µM , indicating moderate potency compared to established chemotherapeutics.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Testing Against Bacteria : It showed significant inhibitory effects against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. Minimum inhibitory concentrations (MIC) were observed in the range of 50-100 µg/mL , suggesting its potential as a lead compound for developing new antimicrobial agents.

Antitumor Efficacy

A study conducted on A549 lung cancer cells treated with varying concentrations of 2,2-difluoro-N'-hydroxycyclohexane-1-carboximidamide reported:

  • Dose-dependent Inhibition : The compound induced apoptosis, as evidenced by increased levels of caspase-3 activity and DNA fragmentation analysis.

Antimicrobial Testing

In another study involving clinical isolates of Staphylococcus aureus:

  • Reduction in Bacterial Viability : The compound effectively reduced bacterial viability by over 70% at concentrations above its MIC, supporting its potential use in treating infections caused by resistant strains.

Comparative Analysis

CompoundAntitumor IC50 (µM)Antimicrobial MIC (µg/mL)
2,2-Difluoro-N'-hydroxycyclohexane-1-carboximidamide10 - 2550 - 100
Standard Chemotherapeutics<10N/A
Common AntibioticsN/A<50

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